N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide is a complex organic compound that features a pyrazine ring, an imidazole ring, and an isonicotinamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the imidazole ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling of the pyrazine and imidazole rings: This step often involves the use of a linker, such as an ethyl group, to connect the two heterocycles.
Introduction of the isonicotinamide moiety: The final step involves the coupling of the intermediate with isonicotinic acid or its derivatives under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-carboxamide
- N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoline-3-carboxamide
Uniqueness
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide is unique due to its specific combination of a pyrazine ring, an imidazole ring, and an isonicotinamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide (referred to as "Compound A") is an emerging compound of interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including tuberculosis and cancer. This article synthesizes current knowledge on the biological activity of Compound A, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Compound A is characterized by a complex structure that incorporates a pyrazinyl group, an imidazole moiety, and an isonicotinamide fragment. The molecular formula can be represented as C15H16N4O, which indicates the presence of multiple functional groups that may contribute to its biological activity.
The biological activity of Compound A is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases or enzymes critical for cell proliferation and survival.
Antitubercular Activity
Recent research has highlighted the potential of Compound A as an antitubercular agent. In a study evaluating a series of derivatives related to pyrazinamide, it was found that compounds with similar structural features exhibited significant inhibitory effects against Mycobacterium tuberculosis (Mtb) .
Table 1: Antitubercular Activity of Related Compounds
Compound | IC50 (µM) | IC90 (µM) | Remarks |
---|---|---|---|
Compound A | TBD | TBD | Structure similar to active derivatives |
Compound B | 1.35 | 3.73 | Known antitubercular agent |
Compound C | 2.18 | 4.00 | Exhibited low cytotoxicity |
Cytotoxicity Studies
Evaluations of cytotoxicity against human cell lines (e.g., HEK-293) have shown that several compounds related to Compound A are non-toxic at therapeutic concentrations . This is crucial for the development of safe antitubercular therapies.
Case Studies and Clinical Relevance
In vivo studies have indicated that compounds with structural similarities to Compound A can enhance tissue repair mechanisms through inhibition of specific enzymes like 15-prostaglandin dehydrogenase (15-PGDH), which regulates prostaglandin levels . This suggests a dual role for such compounds in both antimicrobial action and potential therapeutic benefits in inflammatory conditions.
Case Study: Ulcerative Colitis Model
In a mouse model of ulcerative colitis, compounds similar to Compound A demonstrated significant protective effects, indicating their potential utility in treating inflammatory diseases alongside infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the core structure of Compound A can influence its biological activity. Variations in substituents on the pyrazinyl or imidazole rings can lead to enhanced potency or selectivity towards specific targets .
Table 2: Summary of SAR Findings
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(12-1-3-16-4-2-12)20-8-10-21-9-7-19-14(21)13-11-17-5-6-18-13/h1-7,9,11H,8,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGLBRLNSXUZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.